molecular formula C16H22N4O B7065287 N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide

Cat. No.: B7065287
M. Wt: 286.37 g/mol
InChI Key: HCDMOMMPCIXJMK-UHFFFAOYSA-N
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Description

This intriguing compound, N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide, is a member of the pyrazole family, characterized by its unique structure and the presence of cyclopropyl and dimethylpyrrole groups

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-10-5-8-14(19(10)4)16(21)17-15-9-11(2)20(18-15)12(3)13-6-7-13/h5,8-9,12-13H,6-7H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDMOMMPCIXJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)NC2=NN(C(=C2)C)C(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclization of a suitable precursor with 1-cyclopropylethylamine, followed by methylation and carboxamidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are meticulously controlled to ensure the desired yield and purity.

Industrial Production Methods

On an industrial scale, the production involves continuous flow techniques to manage the exothermic reactions and to maintain consistent quality. Key steps include the initial formation of the pyrazole core, followed by the strategic introduction of the cyclopropyl and carboxamide groups.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations typically using reagents like hydrogen peroxide or metal-based oxidants.

  • Reduction: : Reductive conditions, employing agents such as lithium aluminium hydride, can alter the functional groups.

  • Substitution: : The pyrazole ring is prone to electrophilic and nucleophilic substitutions, often facilitated by catalysts.

Common Reagents and Conditions

  • Oxidation: : Often catalyzed by transition metals (e.g., palladium, ruthenium).

  • Reduction: : Involves using strong reducing agents like sodium borohydride.

  • Substitution: : Reactions typically occur under the influence of acids, bases, or specific catalytic systems.

Major Products Formed

Depending on the reactions, the products can range from hydroxylated derivatives to completely deconstructed molecular fragments, each with unique characteristics and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for more complex molecules, aiding in the synthesis of novel materials and catalysts.

Biology

In biological research, it's used to probe the mechanisms of enzymatic activities and as a potential lead compound in drug discovery, particularly for targeting enzyme-related diseases.

Medicine

Medically, its structure suggests potential anti-inflammatory and anti-cancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Industry

Industrially, it can be employed in the synthesis of polymers and other materials where specific functional group reactivity is desired.

Mechanism of Action

This compound typically exerts its effects by interacting with molecular targets such as enzymes or receptors. The cyclopropyl and pyrazole moieties are crucial for binding to these targets, which can either inhibit or enhance their biological functions.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide offers a unique combination of steric and electronic properties due to the presence of the cyclopropyl group.

List of Similar Compounds

  • 1-cyclopropyl-3-methyl-5-pyrazolecarboxamide

  • 1-(1-cyclopropylethyl)-3,5-dimethylpyrazole

  • 1,5-dimethyl-3-(1-cyclopropylethyl)pyrazole

Hope this gives you a comprehensive understanding of this compound!

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